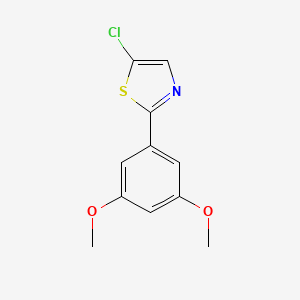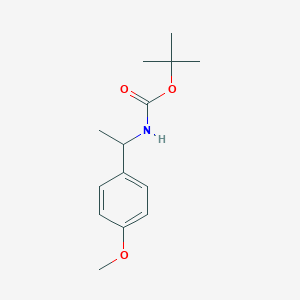
1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The key step involves cyclization to form the quinoline ring. This can be achieved using various cyclization agents and conditions.
Functionalization: Introduction of the trifluoromethyl group can be done using trifluoromethylation reagents.
Industrial Production Methods
Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide, while reduction could produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Could be explored for drug development due to its unique chemical structure.
Industry: Used in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might target bacterial enzymes or cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
2-Methylquinoline: A methyl-substituted derivative with different properties.
7-Trifluoromethylquinoline: A trifluoromethyl-substituted derivative with unique chemical reactivity.
Uniqueness
1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one is unique due to the combination of its ethyl, methyl, and trifluoromethyl substituents, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C13H12F3NO |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
1-ethyl-2-methyl-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO/c1-3-17-8(2)6-12(18)10-5-4-9(7-11(10)17)13(14,15)16/h4-7H,3H2,1-2H3 |
Clave InChI |
LUAHZHRDELGEKE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=O)C2=C1C=C(C=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


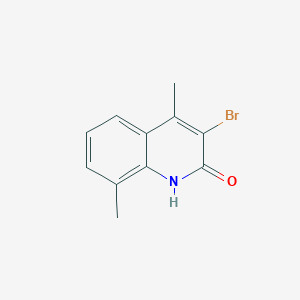
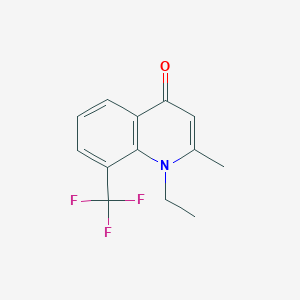
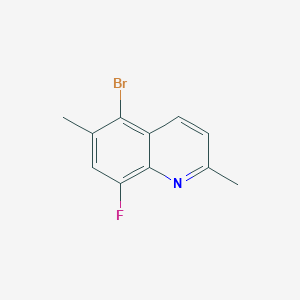

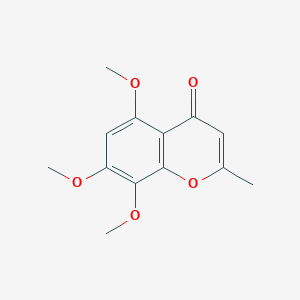


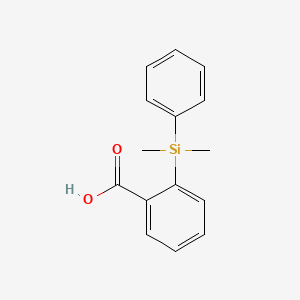

![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11862127.png)

![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
